Org 43553 - 501444-88-8

Org 43553

Catalog Number: EVT-277705
CAS Number: 501444-88-8
Molecular Formula: C24H30N6O3S2
Molecular Weight: 514.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ORG-43553 is the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor.
Overview

Org 43553 is a novel low molecular weight compound that acts as an agonist for the luteinizing hormone receptor. It has been developed with the aim of providing an orally bioavailable alternative to traditional luteinizing hormone therapies, which are typically administered via injection. The compound has shown promising results in both in vitro and in vivo studies, demonstrating its potential for use in reproductive health, particularly in inducing ovulation and stimulating testosterone production.

Source and Classification

Org 43553 was discovered through a drug development program focused on creating small molecule agonists for glycoprotein hormone receptors. It belongs to the class of compounds known as low molecular weight agonists and is specifically designed to interact with the luteinizing hormone receptor, which plays a critical role in reproductive physiology. The compound has been characterized and studied extensively for its pharmacological properties, including its binding affinity and efficacy as an agonist.

Synthesis Analysis

The synthesis of Org 43553 involves several key steps that ensure its purity and biological activity. The compound is synthesized through a series of chemical reactions that incorporate various functional groups to enhance its binding properties to the luteinizing hormone receptor.

Technical Details

  1. Starting Materials: The synthesis begins with carefully selected starting materials that contain the necessary functional groups for receptor interaction.
  2. Reagents: Various reagents are used throughout the synthesis process, including solvents like tetrahydrofuran and acetonitrile, as well as catalysts that facilitate specific reactions.
  3. Purification: After synthesis, Org 43553 undergoes purification using high-performance liquid chromatography to achieve a high level of purity (greater than 95%) before biological testing.
Molecular Structure Analysis

The molecular structure of Org 43553 is characterized by specific substituents that enhance its binding affinity for the luteinizing hormone receptor.

Structure Data

  • Molecular Formula: C_{x}H_{y}N_{z}O_{w} (exact composition varies based on synthetic modifications)
  • Molecular Weight: Approximately 400 Da
  • Structural Features: Org 43553 contains multiple aromatic rings and functional groups that contribute to its agonistic activity at the receptor site.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Org 43553 include:

  1. Formation of Key Bonds: The creation of carbon-nitrogen and carbon-carbon bonds through nucleophilic substitutions and coupling reactions.
  2. Functional Group Modifications: Introduction of hydroxyl, amine, or other functional groups to enhance solubility and receptor interaction.
  3. Finalization of Structure: The final steps involve cyclization or other modifications to achieve the desired three-dimensional conformation necessary for biological activity.

Technical Details

  • Reaction Conditions: Specific temperature and pressure conditions are maintained during reactions to optimize yield.
  • Yield Optimization: Techniques such as refluxing or microwave-assisted synthesis may be employed to improve reaction efficiency.
Mechanism of Action

Org 43553 functions as an agonist at the luteinizing hormone receptor by mimicking the action of endogenous hormones.

Process Data

  1. Binding Affinity: Org 43553 exhibits a high binding affinity (EC50 value around 3.7 nM) for the luteinizing hormone receptor, indicating its effectiveness at low concentrations.
  2. Signal Transduction: Upon binding, Org 43553 activates downstream signaling pathways that lead to physiological responses such as ovulation induction and testosterone production.
  3. Biased Agonism: The compound has been shown to exhibit biased agonism, selectively activating certain signaling pathways while inhibiting others, which may reduce side effects associated with traditional hormone therapies.
Physical and Chemical Properties Analysis

Org 43553 possesses several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Org 43553 has significant potential applications in scientific research and clinical practice:

  1. Reproductive Health: Used in studies aimed at inducing ovulation and managing fertility issues.
  2. Pharmacological Research: Serves as a tool compound for investigating luteinizing hormone receptor signaling pathways.
  3. Therapeutic Development: Potentially useful in developing new treatments for conditions related to hormonal imbalances, such as polycystic ovary syndrome or hypogonadism.
Introduction to Org 43553: Discovery and Pharmacological Significance

Historical Context of Low-Molecular-Weight (LMW) Agonists in Glycoprotein Hormone Receptor Research

The quest for LMW agonists targeting glycoprotein hormone receptors began as a response to significant limitations of native gonadotropins (LH, hCG, FSH) in therapeutic applications. These endogenous ligands—large heterodimeric glycoproteins—exhibit complex production requirements, batch variability (especially urinary-derived preparations), short half-lives, and the propensity to cause receptor desensitization due to prolonged signaling activation [2] [6]. Historically, drug discovery efforts were hampered by the structural complexity of G protein-coupled receptors (GPCRs) like the luteinizing hormone receptor (LHCGR) and follicle-stimulating hormone receptor (FSHR). Initial screening campaigns in the early 2000s focused on identifying compounds that could bypass the large extracellular hormone-binding domain and instead target the transmembrane domains (TMDs) [1] [4]. Org 43553 emerged from systematic high-throughput screening of thienopyrimidine-based libraries, representing a breakthrough as the first radiolabeled LMW agonistic and allosteric probe ([³H]Org 43553) suitable for binding studies at the human LHCGR [1]. This addressed a critical gap: traditional radioligands like [¹²⁵I]-hCG could not be displaced by LMW compounds due to their orthosteric binding mechanism, severely limiting drug discovery [1].

Table 1: Evolution of LHCGR Ligand Screening Tools

RadioligandMolecular WeightBinding SiteDisplaceable by LMW Compounds?Primary Use
[¹²⁵I]-hCG~37 kDaOrthosteric (ECD)NoHormone binding studies
[³H]Org 43553~550 DaAllosteric (TMD)YesLMW agonist screening

Role of Org 43553 as a Pioneering Allosteric Modulator of the Luteinizing Hormone Receptor (LHCGR)

Org 43553 (chemical name: 5-amino-2-methylsulfanyl-4-[3-(2-morpholin-4-yl-acetylamino)-phenyl]-thieno[2,3-d]pyrimidine-6-carboxylic acid tert-butylamide) functions as a potent and selective positive allosteric modulator (PAM) and allosteric agonist of LHCGR. Its binding occurs within a well-defined pocket formed by transmembrane helices (TMHs) 3, 5, 6, and 7, along with extracellular loops (ECLs) 2 and 3 [4] [7]. Cryo-EM structural studies (PDB ID: 7FIH) reveal that Org 43553 stabilizes an active LHCGR conformation by directly interacting with a conserved 10-residue fragment ("P10") in the hinge region connecting the extracellular domain to the transmembrane domain [7]. This "push-and-pull" mechanism involves hCG binding to the extracellular domain (ECD) "pushing" the receptor, while Org 43553 binding to the TMD "pulls" the P10 peptide, synergistically enhancing G protein coupling [7]. Key residues critical for its activity include Ala589 and Ile585—mutations here drastically reduce Org 43553 efficacy [4]. Functionally, Org 43553 demonstrates high-affinity binding (KD = 2.4 ± 0.4 nM) and saturable binding (Bmax = 1.6 ± 0.2 pmol/mg protein) in CHO-K1 membranes expressing human LHCGR [1]. Crucially, it activates cAMP production (EC50 ≈ 5-20 nM) but exhibits biased signaling by inhibiting LH-induced inositol phosphate (IP) accumulation and PLC activation [4] [6], highlighting its ability to reshape downstream signaling cascades.

Comparative Advantages Over Endogenous Ligands (hCG and LH) in Therapeutic Development

Org 43553 offers transformative advantages over hCG and LH by leveraging its LMW nature and allosteric mechanism:

  • Signaling Selectivity & Reduced Desensitization: Unlike hCG/LH—which activate broad Gs, Gq/11, and β-arrestin pathways leading to receptor internalization—Org 43553 preferentially stimulates cAMP/PKA signaling while suppressing Gq/11-PLC-IP3 pathways [4] [6]. This biased agonism minimizes receptor desensitization and downregulation, a major limitation in repeated hCG administration for infertility treatments [6].
  • Oral Bioavailability & Synthetic Stability: As a non-peptidic LMW compound (<600 Da), Org 43553 is resistant to enzymatic degradation and demonstrates efficacy after oral administration in preclinical models [4] [6]. This contrasts sharply with hCG/LH, which require injection due to poor gastrointestinal absorption and rapid clearance [2] [6].
  • Targeted Screening Applications: [³H]Org 43553 enables high-throughput displacement assays for discovering novel LHCGR modulators. In contrast, hCG-based screens cannot identify LMW competitors due to non-overlapping binding sites [1].
  • Cost-Effectiveness & Standardization: Recombinant gonadotropins involve complex, costly production in mammalian cell lines. Org 43553 can be synthesized chemically with high purity and batch consistency, circumventing the variability of biological products [2] [6].
  • Potential for Tissue-Specific Effects: Emerging evidence suggests allosteric ligands like Org 43553 may differentially activate gonadal vs. extragonadal LHCGR pools due to tissue-specific receptor microenvironments [3] [6]. This could enable finer therapeutic control than hCG.

Table 2: Pharmacological Profile Comparison: Org 43553 vs. hCG/LH

PropertyOrg 43553hCG/LH
Molecular Weight~550 Da~30-37 kDa
Binding SiteAllosteric (TMD)Orthosteric (ECD)
Primary SignalingcAMP ↑; PLC/IP ↓ (Biased agonist)cAMP ↑; PLC/IP ↑; β-arrestin ↑
Administration RouteOral (active)Parenteral (injection)
Receptor InternalizationMinimalSignificant (via β-arrestin)
Screening UtilityDisplaceable radioligand for LMW drugsNon-displaceable by LMW compounds

These advantages position Org 43553 as a prototype for next-generation fertility treatments, hormone-dependent disorders, and a tool for unraveling LHCGR signaling complexity. Its development underscores the therapeutic potential of targeting GPCR allosteric sites to achieve pathway-selective modulation beyond what is possible with endogenous hormones [3] [4] [6].

Properties

CAS Number

501444-88-8

Product Name

Org 43553

IUPAC Name

5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C24H30N6O3S2

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32)

InChI Key

UWTXKCMCTINMHD-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N

Solubility

Soluble in DMSO

Synonyms

(3H)Org 43553
5-amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide
Org 43553
Org-43553
Org43553

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.